Apoptosis Induction Potency: EC50 Comparison Against Breast Cancer T47D Cells vs. Structurally Related Oxadiazole Analog
In a direct head-to-head comparison within the same patent study, Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (denoted as Example 7 in US 7,041,685 B2) demonstrated an EC50 of 2.4 μM for apoptosis induction in T47D human breast cancer cells, which was approximately 1.25-fold more potent (lower EC50) than the structurally related analog 3-(4-chloro-phenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole, which exhibited an EC50 of 3.0 μM under identical assay conditions [1].
| Evidence Dimension | Apoptosis induction potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.4 μM |
| Comparator Or Baseline | 3-(4-chloro-phenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole: EC50 = 3.0 μM |
| Quantified Difference | 1.25-fold greater potency (0.6 μM lower EC50) |
| Conditions | T47D human breast cancer cell line; apoptosis induction assay; caspase activation mechanism |
Why This Matters
This direct comparative data establishes that the 4-chlorophenyl/ethyl carboxylate substitution pattern confers superior apoptosis-inducing activity relative to a closely related oxadiazole analog, providing a quantifiable basis for selecting this compound over alternative 1,2,4-oxadiazole derivatives in oncology research applications.
- [1] Cai, S. X., Zhang, H. Z., et al. Substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. US Patent 7,041,685 B2, Example 7 and Comparative Data, 2006. View Source
